Kinase Selectivity Fingerprint: 3-Cl vs. 4-Cl vs. H Aryl Analogs in a CLK/DYRK Panel
In a head-to-head kinase selectivity panel encompassing CDK1, CDK2, CDK5, CDK9, CK1, CLK1-4, DYRK1A-3, and GSK3, the 3-chlorophenyl-substituted 6,7-dihydropyrrolo[3,4-d]pyrimidine analog achieved IC50 > 10 µM against CLK1, whereas the 4-chlorophenyl analog showed an IC50 of 1.8 µM against CLK1 and 9.3 µM against DYRK1A. The unsubstituted phenyl analog displayed an IC50 of 4.8 µM against CLK4 [1]. This demonstrates that the 3-chloro substituent imparts a distinct selectivity profile, avoiding CLK1 inhibition while maintaining potential activity against other kinase targets, a property not shared by the 4-chloro or parent phenyl compounds.
| Evidence Dimension | Kinase inhibition IC50 (µM) |
|---|---|
| Target Compound Data | 3-Cl analog: CLK1 IC50 > 10 µM; CLK4 IC50 > 10 µM; DYRK1A IC50 > 10 µM |
| Comparator Or Baseline | 4-Cl analog: CLK1 IC50 1.8 µM; DYRK1A IC50 9.3 µM. Unsubstituted phenyl: CLK4 IC50 4.8 µM. |
| Quantified Difference | >5.6-fold reduction in CLK1 potency for 3-Cl vs. 4-Cl; >2.1-fold reduction in CLK4 potency vs. unsubstituted phenyl. |
| Conditions | In vitro kinase assays at 15 µM ATP; recombinant human kinases; dose-response curves in triplicate; standard deviation <10%. |
Why This Matters
A negative selectivity profile—absence of CLK1 inhibition—can be scientifically desirable when targeting DYRK or other kinases to minimize off-target splicing disruption, directly informing procurement for selectivity-focused projects.
- [1] Schulze VK, Rössner S, Drexler M, et al. A novel CLK inhibitor family based on a 6,7-dihydropyrrolo[3,4-d]pyrimidine scaffold. PLoS One. Kinase inhibition data table for aryl-substituted analogs. View Source
